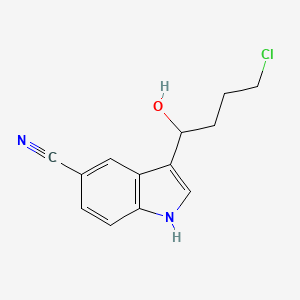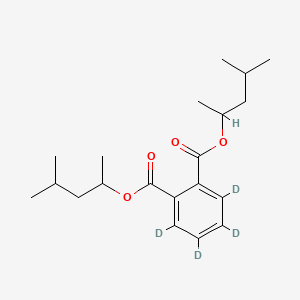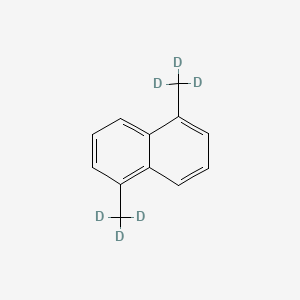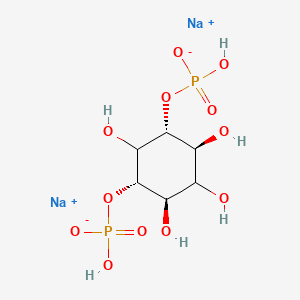
3-(4-chloro-1-hydroxybutyl)-1H-indole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-chloro-1-hydroxybutyl)-1H-indole-5-carbonitrile” appears to contain an indole ring, a common structure in many natural products and pharmaceuticals. The indole ring is substituted at the 3-position with a 4-chloro-1-hydroxybutyl group and at the 5-position with a carbonitrile (nitrile) group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The indole ring system is aromatic, meaning it has a stable, ring-like structure. The 4-chloro-1-hydroxybutyl group would add some complexity to the structure, as would the nitrile group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole ring, the 4-chloro-1-hydroxybutyl group, and the nitrile group. Each of these functional groups can undergo specific types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, and the types of functional groups it contains would all play a role .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations :
- An efficient synthesis method for 4-Hydroxy-1H-indole-2-carbonitrile, which can be transformed into DPI 201–106, a positive inotrope, was developed from 1,5,6,7-tetrahydro-4H-indol-4-one through cyanation and subsequent halogenation/dehydrohalogenation (Estep, 1995).
- Another study developed a synthesis of 4-Hydroxy-1H-indole-2-carbonitrile using azide decomposition to form the indole ring (Adams et al., 1991).
- A continuous flow process for the reductive deoxygenation of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile to 3-(4-chlorobutyl)-1H-indole-5-carbonitrile showed increased product yield, enhanced safety, and higher overall purity without the need for further purification (Karadeolian et al., 2018).
Biological and Medicinal Applications :
- The synthesis, reactions, and biological activity of 4(1H-Indol-3-yl)-2-Thioxopyridine Derivatives were examined, demonstrating their potential as antimicrobial agents and in GST enzyme activity (Attaby et al., 2007).
- In the field of cancer research, novel 7-Substituted-5-(1H-Indol-3-yl)Tetrazolo[1,5-a] Pyrimidine-6-Carbonitrile compounds showed potent anticancer activities against human colon and lung cancer (Radwan et al., 2020).
- The inhibition properties of indole-5,6-dicarbonitrile derivatives against human monoamine oxidase (MAO) A and B were documented, indicating their potential as MAO inhibitors for the treatment of disorders such as Parkinson's disease and depression (Chirkova et al., 2015).
Material Science and Chemical Engineering :
- The synthesis and X-ray analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile provided insights into the structural features and optical properties of the compound, beneficial for material science applications (Jukić et al., 2010).
Eigenschaften
IUPAC Name |
3-(4-chloro-1-hydroxybutyl)-1H-indole-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c14-5-1-2-13(17)11-8-16-12-4-3-9(7-15)6-10(11)12/h3-4,6,8,13,16-17H,1-2,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVHAQWURSFDTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)C(CCCCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[3-(5-Methyl-1,3,4-oxadiazol-2-yl)-3,3-diphenylpropyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B569749.png)


![5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569754.png)
